N-[4-(1H-imidazol-1-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC0742327
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | N-(4-imidazol-1-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C11H11N3O/c1-9(15)13-10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) |
| Standard InChI Key | SLCNHWPKGYFGIJ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)N2C=CN=C2 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N2C=CN=C2 |
Introduction
Chemical Properties and Structure
N-[4-(1H-imidazol-1-yl)phenyl]acetamide is characterized by specific chemical properties that define its behavior in various research applications.
Basic Chemical Information
The compound is officially identified through several standardized parameters:
| Property | Value |
|---|---|
| CAS Number | 83348-11-2 |
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | N-(4-imidazol-1-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C11H11N3O/c1-9(15)13-10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) |
| Standard InChIKey | SLCNHWPKGYFGIJ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)N2C=CN=C2 |
| PubChem Compound ID | 16761727 |
The compound contains an imidazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms, connected to a phenyl ring with an acetamide group . This structural arrangement contributes significantly to its chemical behavior and biological activity potential.
Structural Characteristics
The molecule's structure consists of three key components:
-
An imidazole ring (five-membered heterocycle with two nitrogen atoms)
-
A phenyl (benzene) ring serving as a linker
-
An acetamide functional group
This specific arrangement creates a compound with both hydrophilic and hydrophobic regions, which is important for its interaction with biological targets. The presence of the imidazole moiety is particularly significant as it can participate in hydrogen bonding and coordinate with metal ions in biological systems.
Synthesis and Characterization
The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]acetamide involves specific chemical processes that require precise methodology and verification techniques.
Characterization Techniques
The identity and purity of synthesized N-[4-(1H-imidazol-1-yl)phenyl]acetamide can be confirmed using various analytical techniques:
-
Fourier-transform infrared spectroscopy (FTIR) to identify functional groups
-
Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
These techniques provide essential information about the compound's structure, confirming successful synthesis and purity before biological testing.
Biological Activity
The biological activity of N-[4-(1H-imidazol-1-yl)phenyl]acetamide is of significant interest due to the pharmacological properties associated with imidazole-containing compounds.
Structure-Activity Relationships
Understanding how N-[4-(1H-imidazol-1-yl)phenyl]acetamide compares to similar compounds provides valuable insights into structure-activity relationships.
Structural Analogues
Several compounds share structural features with N-[4-(1H-imidazol-1-yl)phenyl]acetamide, each with modifications that can significantly alter biological activity:
| Compound | Key Structural Differences | Potential Impact on Activity |
|---|---|---|
| N-[4-(1-methyl-1H-imidazol-4-yl)phenyl]acetamide | Contains a methyl group on the imidazole ring | May alter biological activity through changed electronic properties and solubility |
| N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]acetamide | Substituted with chlorine atoms | May enhance potency against certain biological targets |
| N-[4-(2-methylimidazol-1-yl)phenyl]acetamide | Methyl substitution at different position | May influence solubility and interaction profiles |
These structural variations highlight the importance of specific functional groups and their positioning in determining biological activity.
Pharmacophore Features
The key pharmacophore elements of N-[4-(1H-imidazol-1-yl)phenyl]acetamide include:
-
The imidazole ring, which often serves as a metal-binding group or hydrogen bond acceptor
-
The amide linker, which can participate in hydrogen bonding
-
The phenyl ring, which provides hydrophobic interactions
These features contribute to the compound's ability to interact with specific biological targets, potentially leading to its pharmacological effects .
| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| AccelPharmtech | A6319 | 97.00% | 1G | $1,530 | 2021-12-16 |
| AccelPharmtech | A6319 | 97.00% | 5G | $1,700 | 2021-12-16 |
| AccelPharmtech | A6319 | 97.00% | 25G | $3,120 | 2021-12-16 |
This pricing information indicates that N-[4-(1H-imidazol-1-yl)phenyl]acetamide is a specialty research chemical with significant production costs, likely due to the complexity of its synthesis .
Applications in Medicinal Chemistry
The structural features and biological potential of N-[4-(1H-imidazol-1-yl)phenyl]acetamide make it relevant for various applications in medicinal chemistry.
Research Tool Applications
Beyond potential therapeutic applications, N-[4-(1H-imidazol-1-yl)phenyl]acetamide may serve as a valuable research tool for investigating biochemical pathways and mechanisms. Its defined structure and potential for specific biological interactions make it useful for probing enzyme functions and cellular processes.
Future Research Directions
Research on N-[4-(1H-imidazol-1-yl)phenyl]acetamide and related compounds suggests several promising avenues for future investigation.
Structural Optimization
Future research might focus on structural modifications to enhance specific properties:
-
Optimization of the imidazole ring substitution to improve binding affinity to specific targets
-
Modification of the amide linker to alter pharmacokinetic properties
-
Exploration of additional substituents on the phenyl ring to enhance potency or selectivity
Such modifications could lead to derivatives with improved biological activity or more favorable drug-like properties .
Mechanistic Studies
Further investigation into the precise mechanisms by which N-[4-(1H-imidazol-1-yl)phenyl]acetamide interacts with biological targets would provide valuable insights for drug development. This includes identifying specific binding partners, characterizing protein-ligand interactions, and determining structure-activity relationships through crystallographic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume